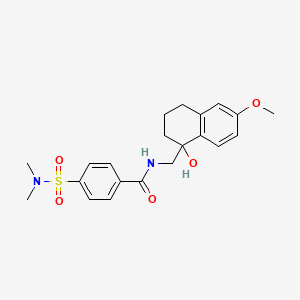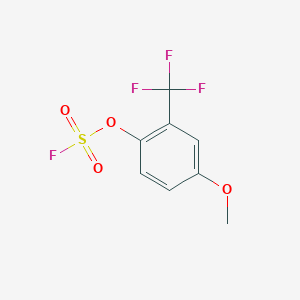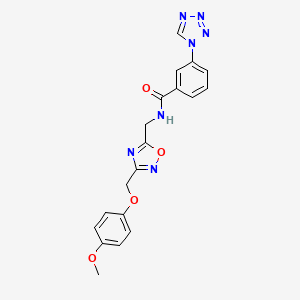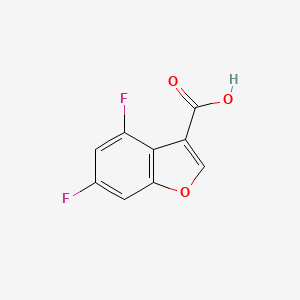![molecular formula C22H17ClN2O4S B2862917 N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide CAS No. 895461-54-8](/img/structure/B2862917.png)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . Benzoxazole derivatives are known to have a broad spectrum of bioactivities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzoxazole derivatives can be synthesized through various methods. For instance, a catalyst-free microwave-assisted procedure has been developed for synthesizing N-alkylated 2-aminobenzo[d]oxazoles .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. Benzoxazole derivatives can undergo various chemical reactions due to the presence of the benzoxazole ring and other functional groups .
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Agents
The compound has been evaluated for its potential as an antimycobacterial agent. It has shown promising activity against drug-sensitive, multidrug-resistant, and extensive-drug-resistant strains of Mycobacterium tuberculosis . This application is particularly significant given the urgent need for new treatments against tuberculosis, especially those strains that are resistant to current medications.
Anti-Cancer Efficacy
A platinum (II) complex containing the compound as a ligand exhibited cytotoxicity comparable to cisplatin against certain cancer cell lines . This suggests its potential use in cancer chemotherapy, particularly due to its ability to bind to DNA and form monofunctional Pt–DNA adducts, which could lead to cell death in cancerous cells.
Synthesis of Benzoxazole Derivatives
The compound serves as a precursor in the synthesis of various benzoxazole derivatives. These derivatives have a wide range of applications, including as materials for organic light-emitting diodes (OLEDs), as well as in pharmaceuticals and agrochemicals .
Formation of C–N Bonds
It has been used in the selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline, highlighting its role in the formation of carbon-nitrogen bonds . This is a fundamental reaction in organic chemistry with implications for the synthesis of numerous organic compounds.
Enantioselective Amination
The compound has been involved in enantioselective amination processes, which are crucial for producing chiral molecules that are important in the development of pharmaceuticals .
Molecular Dynamics Simulations
In silico studies have utilized the compound for molecular dynamics simulations to understand its interactions at the molecular level, particularly with proteins like FtsZ from Mycobacterium tuberculosis . This application is vital for drug design and understanding the mechanism of action of potential pharmaceuticals.
Drug-Likeness Prediction
The compound has been subjected to ADME (Absorption, Distribution, Metabolism, and Excretion) prediction studies to evaluate its drug-likeness. This is a crucial step in the drug development process to ensure that a compound has the properties necessary to be a successful therapeutic agent .
Isomerization Studies
Density function theory studies have been performed on the compound to investigate E/Z isomerization, which is important for understanding the stability and reactivity of the compound. This has implications for its storage, handling, and use in further chemical reactions .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(4-chlorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4S/c23-16-7-11-18(12-8-16)30(27,28)14-13-21(26)24-17-9-5-15(6-10-17)22-25-19-3-1-2-4-20(19)29-22/h1-12H,13-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBZDNLSSJOBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3-Methoxyphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2862839.png)


![2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2862846.png)
![methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2862847.png)


![2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2862851.png)
![(2E)-1-[4-(3-chlorophenyl)piperazinyl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2862852.png)

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2862856.png)